Cas no 899734-75-9 (3-(4-fluorobenzenesulfonyl)-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide)

3-(4-fluorobenzenesulfonyl)-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide structure
899734-75-9 structure
Product Name:3-(4-fluorobenzenesulfonyl)-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide
CAS No:899734-75-9
MF:C21H20FN3O4S
MW:429.46460723877
CID:5486769
PubChem ID:18584051
Update Time:2025-10-16

3-(4-fluorobenzenesulfonyl)-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 3-((4-fluorophenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide
    • 3-(4-fluorophenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
    • AKOS024678910
    • 899734-75-9
    • VU0497302-1
    • F2767-0283
    • 3-(4-fluorobenzenesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
    • 3-(4-fluorobenzenesulfonyl)-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide
    • Inchi: 1S/C21H20FN3O4S/c22-17-7-9-18(10-8-17)30(27,28)12-11-19(26)23-21-25-24-20(29-21)16-6-5-14-3-1-2-4-15(14)13-16/h5-10,13H,1-4,11-12H2,(H,23,25,26)
    • InChI Key: WMYCBXVWAVGRTE-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)F)(CCC(NC1=NN=C(C2C=CC3=C(C=2)CCCC3)O1)=O)(=O)=O

Computed Properties

  • Exact Mass: 429.11585546g/mol
  • Monoisotopic Mass: 429.11585546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 693
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 111Ų

3-(4-fluorobenzenesulfonyl)-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide Pricemore >>

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Additional information on 3-(4-fluorobenzenesulfonyl)-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide

3-(4-fluorobenzenesulfonyl)-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide: A Comprehensive Overview

The compound with CAS No 899734-75-9, known as 3-(4-fluorobenzenesulfonyl)-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide, has garnered significant attention in the field of organic chemistry and pharmacology. This molecule is a derivative of 1,3,4-oxadiazole, a heterocyclic compound with versatile applications in drug design and material science. The presence of a 4-fluorobenzenesulfonyl group and a tetrahydronaphthalene moiety introduces unique electronic and steric properties that make this compound a promising candidate for various biological and chemical studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of coupling reactions and cyclization processes. The incorporation of the tetrahydronaphthalene ring system enhances the molecule's lipophilicity and stability, making it suitable for applications in drug delivery systems. Furthermore, the sulfonyl group attached to the benzene ring contributes to the compound's ability to act as a bioisostere in medicinal chemistry.

From a pharmacological perspective, this compound has been explored for its potential as an inhibitor of kinase enzymes, which are critical targets in cancer therapy. Studies conducted using computational modeling techniques have revealed that the molecule exhibits favorable binding affinities towards several kinases due to its oxadiazole core and fluorinated substituents. Experimental validations have further confirmed these findings by demonstrating significant antiproliferative activity against various cancer cell lines.

In addition to its therapeutic potential, this compound has also been investigated for its role in polymer chemistry. The tetrahydronaphthalene moiety imparts mechanical strength to polymer matrices when incorporated as a monomer unit. Recent research has highlighted its use in developing high-performance polymers for applications in electronics and aerospace industries.

The structural versatility of 3-(4-fluorobenzenesulfonyl)-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylpropanamide extends to its use as an intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions facilitates the construction of libraries of compounds with diverse functional groups. This makes it an invaluable tool in combinatorial chemistry.

From an environmental standpoint, this compound has been assessed for its biodegradability and ecotoxicological profile. Initial studies indicate that it exhibits low toxicity towards aquatic organisms under controlled laboratory conditions. However, further research is required to fully understand its long-term impact on ecosystems.

In conclusion,3-(4-fluorobenzenesulfonyl)-N-5-(5,6,7,8-tetrahydronaphthalen-2-yli)-1-, 3-, 4-Oxadiazolium propanamide stands out as a multifaceted molecule with applications spanning drug discovery and materials science. Its unique structure and functional groups continue to inspire innovative research directions that promise to unlock new opportunities for technological advancement.

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